molecular formula C19H22BrN3O4 B13682278 4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13682278
M. Wt: 436.3 g/mol
InChI Key: UZQRBRSEVAMJLL-UHFFFAOYSA-N
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Description

4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromohexyl group, an amino group, and a piperidyl group attached to an isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the piperidyl group. The bromohexyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromohexyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the hexyl chain.

Scientific Research Applications

4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study biological processes, particularly those involving the modification of proteins or nucleic acids.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The piperidyl group may also interact with specific receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known compound with a similar isoindoline-1,3-dione core, used as an immunomodulatory drug.

    Pomalidomide: Another thalidomide analog with similar structural features and biological activity.

    Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.

Uniqueness

4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to the presence of the bromohexyl group, which provides additional reactivity and potential for modification. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C19H22BrN3O4

Molecular Weight

436.3 g/mol

IUPAC Name

4-(6-bromohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H22BrN3O4/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25/h5-7,14,21H,1-4,8-11H2,(H,22,24,25)

InChI Key

UZQRBRSEVAMJLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCBr

Origin of Product

United States

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